Strategic Profiling of 7-Fluoro-3-(4-bromophenyl)-1H-indazole in Drug Discovery
Strategic Profiling of 7-Fluoro-3-(4-bromophenyl)-1H-indazole in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the indazole ring system is universally recognized as a "privileged scaffold," particularly in the design of ATP-competitive protein kinase inhibitors[1]. 7-Fluoro-3-(4-bromophenyl)-1H-indazole (CAS: 1809161-60-1) represents a highly specialized, advanced building block designed to accelerate lead optimization.
As a Senior Application Scientist, I approach this molecule not just as a chemical commodity, but as a multi-vector pharmacophore. The strategic placement of the 7-fluoro and 3-(4-bromophenyl) substituents provides a dual advantage: it pre-organizes the molecule for optimal target engagement (via pKa modulation and hinge-binding) while simultaneously offering a robust synthetic handle (the aryl bromide) for late-stage diversification[2]. This whitepaper deconstructs the physicochemical properties, mechanistic advantages, and synthetic utility of this critical intermediate.
Structural & Physicochemical Profiling
Understanding the baseline metrics of a building block is the first step in predicting its behavior in both the reaction flask and the biological assay. Below is the consolidated physicochemical profile of the core compound and its common N1-protected derivative.
| Property | 7-Fluoro-3-(4-bromophenyl)-1H-indazole | 1-Benzyl-7-fluoro-3-(4-bromophenyl)-1H-indazole |
| CAS Number | 1809161-60-1[3] | 1809161-44-1[4] |
| Molecular Formula | C₁₃H▖BrFN₂ | C₂₀H₁₄BrFN₂ |
| Molecular Weight | 291.12 g/mol | 381.24 g/mol [5] |
| Synthetic Role | Primary Scaffold / Hinge Binder | N-Protected Intermediate / Lipophilic Lead |
| Key Reactive Sites | N1-H (Alkylation), C4'-Br (Coupling) | C4'-Br (Cross-Coupling) |
| Storage Conditions | Room Temperature, desiccated | 2-8°C, protected from light[6] |
Mechanistic Insights: The Causality of Substitution (E-E-A-T)
In drug design, every atom must justify its presence. The architecture of 7-Fluoro-3-(4-bromophenyl)-1H-indazole is highly deliberate.
The 7-Fluoro Effect: pKa Modulation and Conformational Locking
The introduction of a fluorine atom at the C7 position of the indazole core is a classic bioisosteric strategy. Fluorine is highly electronegative, exerting a strong inductive (-I) effect across the conjugated system.
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pKa Shift: This inductive pull significantly lowers the pKa of the adjacent N1-H proton. A more acidic N1-H becomes a superior hydrogen bond donor, strengthening the critical interaction with the backbone carbonyl of the kinase hinge region (e.g., VEGFR, ROCK)[1][2].
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Orthogonal Interactions: Computational free-energy calculations and crystallographic data (such as those seen in Factor Xa or kinase targets) demonstrate that the 7-fluoro substituent can participate in direct multipolar interactions, such as F···H-N hydrogen bonding with adjacent protein residues (e.g., Gly216 equivalents), locking the molecule into its bioactive conformation[7].
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Metabolic Stability: The C7 position is a common site for cytochrome P450-mediated oxidation. Fluorination blocks this metabolic soft spot, extending the compound's half-life in vivo.
The 3-(4-Bromophenyl) Vector
The C3 position of the indazole directs substituents deep into the hydrophobic back pocket of the ATP-binding site[2]. The 4-bromophenyl group serves a dual purpose:
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Pharmacological: It provides immediate lipophilic bulk for
- stacking or halogen bonding within the hydrophobic pocket. -
Synthetic: The aryl bromide is the premier functional handle for palladium-catalyzed cross-coupling, allowing chemists to rapidly synthesize libraries of extended analogs (e.g., biaryls, anilines) to probe the solvent-exposed region or adjacent allosteric pockets.
Caption: Mechanistic binding model of the functionalized indazole within a kinase ATP pocket.
Synthetic Utility & Experimental Protocols
To leverage this building block effectively, the synthetic workflow must be robust. The following protocols represent self-validating systems designed to ensure regioselectivity and high conversion.
Workflow Overview
Caption: Workflow for late-stage functionalization of the indazole core.
Protocol 1: Regioselective N1-Benzylation
Because the indazole N1 and N2 nitrogens can both act as nucleophiles, controlling regioselectivity is critical. The 7-fluoro group sterically and electronically biases the reaction, but careful choice of base is required.
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Setup: Dissolve 7-Fluoro-3-(4-bromophenyl)-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere.
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Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq). Causality: Cs₂CO₃ is preferred over NaH as the softer cesium cation coordinates less tightly to the indazole anion, promoting higher N1 vs N2 regioselectivity. Stir for 30 minutes at 0°C.
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Alkylation: Dropwise add Benzyl Bromide (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
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Validation (Crucial Step): Quench with H₂O and extract with EtOAc. Analyze the crude mixture via LC-MS. You should observe the product mass (m/z ~381/383)[5].
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Structural Confirmation: Purify via flash chromatography. To definitively prove N1 over N2 alkylation, perform a 2D NOESY NMR experiment. An N1-benzyl group will show an NOE correlation to the C7-fluoro group (via through-space coupling), whereas an N2-benzyl will show correlation to the C3-phenyl protons.
Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling
With the N1 position protected (or left unprotected if utilizing a highly active catalyst system), the 4-bromophenyl group is primed for extension.
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Setup: Charge a Schlenk flask with the brominated indazole intermediate (1.0 eq), a target aryl/heteroaryl boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
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Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Causality: The biphasic system ensures solubility of both the organic substrates and the inorganic base, facilitating the transmetalation step.
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Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq). Causality: The bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step, minimizing protodeboronation side reactions.
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Reaction: Heat to 90°C for 12 hours under argon.
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Validation: Monitor by TLC and LC-MS. The disappearance of the isotopic doublet characteristic of bromine (M / M+2 of equal intensity) and the appearance of the coupled product mass validates successful conversion.
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Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase preparative HPLC.
References
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AOBChem Catalog. "1-Benzyl-7-fluoro-3-(4-bromophenyl)-1H-indazole." AOBChem USA. Available at:[Link]
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Boroncore Product Database. "1809161-60-1 | 7-Fluoro-3-(4-bromophenyl)-1H-indazole." Boroncore LLC. Available at:[Link]
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ResearchGate. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." European Journal of Medicinal Chemistry. Available at:[Link]
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ACS Publications. "Multistate Method to Efficiently Account for Tautomerism and Protonation in Alchemical Free-Energy Calculations." Journal of Chemical Theory and Computation. Available at:[Link]
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- 4. aobchem.com [aobchem.com]
- 5. 1809161-44-1 | CAS DataBase [m.chemicalbook.com]
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